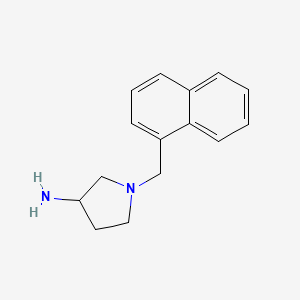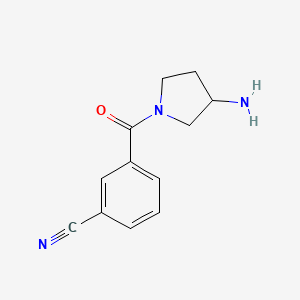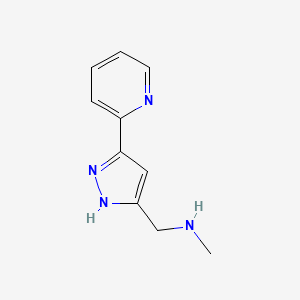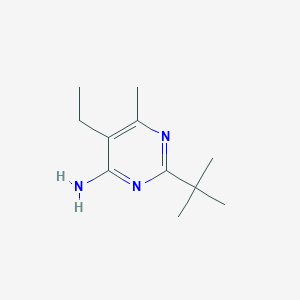
1-(4-氯苯甲酰)吡咯烷-3-醇
描述
1-(4-Chlorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H14ClNO . It is part of the pyrrolidine family, a group of five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 1-(4-Chlorobenzyl)pyrrolidin-3-ol, can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 1-(4-Chlorobenzyl)pyrrolidin-3-ol is characterized by a five-membered pyrrolidine ring attached to a benzyl group with a chlorine atom at the 4th position . The InChI code for this compound is 1S/C11H14ClNO/c12-10-3-1-9(2-4-10)7-13-6-5-11(14)8-13/h1-4,11,14H,5-8H2 .Chemical Reactions Analysis
The pyrrolidine ring in 1-(4-Chlorobenzyl)pyrrolidin-3-ol can undergo various chemical reactions. The ring’s non-planarity, a phenomenon called “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
1-(4-Chlorobenzyl)pyrrolidin-3-ol is a solid or liquid compound with a molecular weight of 211.69 .科学研究应用
Drug Synthesis and Development
The compound “1-(4-Chlorobenzoyl)pyrrolidin-3-ol” serves as a versatile building block in the synthesis of various drugs. Its pyrrolidine ring is a common feature in many biologically active compounds due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . This makes it particularly valuable in the development of new medications with potential therapeutic applications.
Selective Androgen Receptor Modulators (SARMs)
Researchers have utilized “1-(4-Chlorobenzoyl)pyrrolidin-3-ol” derivatives to create selective androgen receptor modulators. These SARMs are optimized to modulate androgen receptors selectively, which can be beneficial for treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids .
Anticancer Agents
The pyrrolidine scaffold, to which “1-(4-Chlorobenzoyl)pyrrolidin-3-ol” belongs, has been employed in the design of novel anticancer agents. These compounds can inhibit the growth of cancer cells by targeting specific pathways or proteins involved in cell proliferation .
Pharmacokinetic Profile Modification
“1-(4-Chlorobenzoyl)pyrrolidin-3-ol” and its derivatives are used to modify the pharmacokinetic profiles of drug candidates. This involves altering the absorption, distribution, metabolism, and excretion (ADME) properties to improve the efficacy and safety of the drugs .
Chemical Reaction Analysis
This compound is also instrumental in chemical reaction analysis. It can be used to study reaction mechanisms and kinetics, which is crucial for understanding how chemical reactions occur and for optimizing them for industrial applications.
Stereoselective Synthesis
Due to the stereogenicity of the pyrrolidine ring, “1-(4-Chlorobenzoyl)pyrrolidin-3-ol” is significant in stereoselective synthesis. It allows for the creation of chiral molecules that can have different biological activities based on their three-dimensional orientation, which is essential for the development of enantioselective drugs .
安全和危害
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
(4-chlorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNDGZVKVBQSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



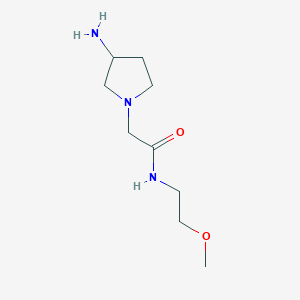


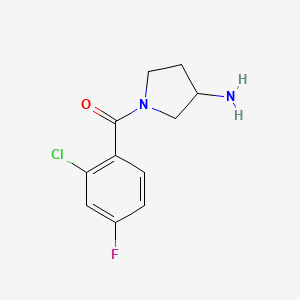
![2-[(3-Aminopropyl)(benzyl)amino]-1-ethanol](/img/structure/B1468404.png)


